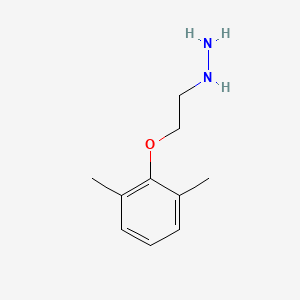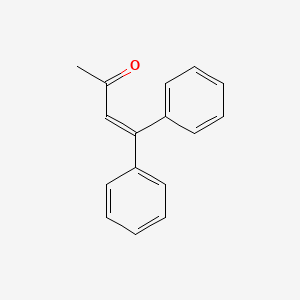
4,4-Diphenyl-3-buten-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diphenyl-3-buten-2-one is an organic compound with the molecular formula C16H14O. It is characterized by a butenone backbone with two phenyl groups attached at the 4th position. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diphenyl-3-buten-2-one typically involves a multi-step process. One common method is the Grignard reaction, which is a classic method for forming carbon-carbon bonds. The process begins with ethyl acetoacetate, which undergoes protection of the ketone group using ethylene glycol to form a cyclic ketal. This intermediate is then reacted with phenylmagnesium bromide (a Grignard reagent) to form a tertiary alcohol. Finally, the protecting group is removed under acidic conditions to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4,4-Diphenyl-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo electrophilic aromatic substitution due to the presence of phenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
4,4-Diphenyl-3-buten-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studies have explored its potential as a ligand in biomolecule interactions.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4,4-Diphenyl-3-buten-2-one involves its interaction with molecular targets through various pathways. For instance, it can act as a substrate for enzymes like glutathione transferase, leading to the formation of aromatic N2-substituted 2-pyrimidinamines . The compound’s effects are mediated by its ability to form stable complexes with biomolecules, influencing their function and activity.
Comparison with Similar Compounds
4,4-Diphenyl-3-buten-2-one can be compared with similar compounds such as:
Benzalacetone (4-Phenyl-3-buten-2-one): Both compounds have similar structures but differ in the position of the phenyl groups.
Benzylideneacetone: This compound is another structural isomer with different reactivity and applications .
The uniqueness of this compound lies in its specific arrangement of phenyl groups, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
837-66-1 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4,4-diphenylbut-3-en-2-one |
InChI |
InChI=1S/C16H14O/c1-13(17)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12H,1H3 |
InChI Key |
KCHQXPGUJBVNTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14743085.png)
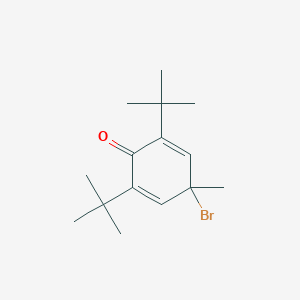

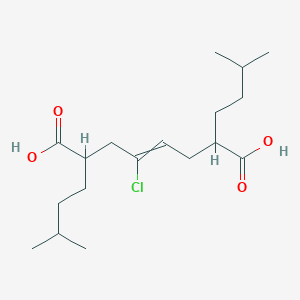
![2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol](/img/structure/B14743122.png)
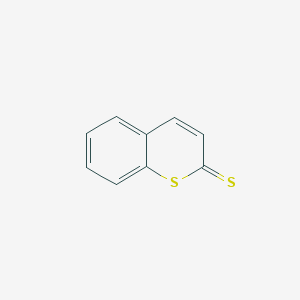

![7-Azabicyclo[4.1.0]heptane, 7-benzoyl-](/img/structure/B14743138.png)
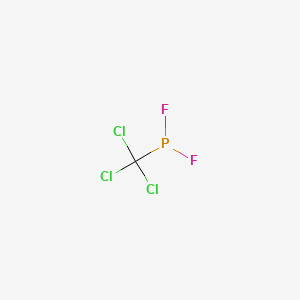


![N-[5-[(3,5-dibromo-2-ethoxy-phenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B14743182.png)
